molecular formula C16H10Cl3NO3 B1443626 2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid CAS No. 1252992-38-3

2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid

Cat. No. B1443626
M. Wt: 370.6 g/mol
InChI Key: CTDIQJBZKRRDAL-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid (CBPA) is an organic compound with a wide range of applications in scientific research. It is a member of the acryloylamino-benzoic acid family, which is composed of compounds with similar structures and characteristics. CBPA is used in various scientific experiments, such as in the synthesis of polymers, as a drug delivery agent, and as a reagent in chemical reactions.

Scientific Research Applications

2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid has a wide range of applications in scientific research. It is used in the synthesis of polymers, such as polyacrylamides and polyacrylates, which can be used in various applications, including drug delivery, tissue engineering, and biodegradable plastics. 2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid can also be used as a reagent in chemical reactions, such as the synthesis of other organic compounds. In addition, 2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid has been used in the synthesis of various drugs, such as anti-cancer drugs and anti-inflammatory drugs.

Mechanism Of Action

The mechanism of action of 2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid is not yet fully understood. However, it is believed that the compound binds to certain enzymes in the body, which then triggers a cascade of biochemical reactions. These reactions lead to the production of various metabolites, which can have various effects on the body, such as the inhibition of certain enzymes or the stimulation of certain pathways.

Biochemical And Physiological Effects

2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, 2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. Furthermore, 2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid has been shown to inhibit the activity of certain receptors, such as the estrogen receptor, which plays a role in the regulation of hormone levels.

Advantages And Limitations For Lab Experiments

The use of 2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid in laboratory experiments has several advantages. Firstly, it is a relatively inexpensive and readily available compound, making it a cost-effective option for researchers. Secondly, it is a highly stable compound, making it suitable for use in a variety of chemical reactions. Finally, it is a relatively non-toxic compound, making it safe for use in laboratory experiments.
However, there are also some limitations to the use of 2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid in laboratory experiments. Firstly, the compound has a relatively low solubility, making it difficult to dissolve in certain solvents. Secondly, the compound is relatively unstable, making it susceptible to decomposition if not stored properly. Finally, the compound is relatively non-specific, meaning that it may interact with other compounds in the reaction mixture, leading to unexpected results.

Future Directions

The use of 2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid in scientific research is still in its infancy, and further research is needed to fully understand the compound’s mechanism of action and potential applications. Possible future directions include the development of more efficient synthesis methods, the exploration of new applications for the compound, and the optimization of existing applications. In addition, further research is needed to investigate the compound’s potential toxicity and its interactions with other compounds. Finally, further research is needed to explore the potential for the use of 2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid in drug delivery systems.

properties

IUPAC Name

2-[[(Z)-2-chloro-3-(3,4-dichlorophenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3NO3/c17-11-6-5-9(7-12(11)18)8-13(19)15(21)20-14-4-2-1-3-10(14)16(22)23/h1-8H,(H,20,21)(H,22,23)/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDIQJBZKRRDAL-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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